N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S2/c27-13-3-15-31(16-4-14-28)37(34,35)20-10-7-18(8-11-20)25(33)29-19-9-12-23(32)21(17-19)26-30-22-5-1-2-6-24(22)36-26/h1-2,5-12,17,32H,3-4,15-16H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGIYFKXZUJLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group. The final step involves the addition of the sulfamoyl benzamide moiety under controlled conditions. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that related benzothiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapeutics . The mechanism of action is hypothesized to involve the disruption of cellular processes critical for cancer cell survival.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary data suggest that benzothiazole derivatives can disrupt microbial cell wall synthesis, leading to effective inhibition of bacterial growth. This makes such compounds valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular activity of related compounds. For example, several derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, with some showing comparable activity to standard treatments like pyrazinamide . The presence of specific pharmacophoric moieties enhances their activity, suggesting a structure-activity relationship that could guide further drug design.
Diabetes Management
Another area of interest is the application of benzothiazole derivatives in managing type 2 diabetes mellitus. Compounds designed as glucokinase activators have demonstrated the ability to regulate glucose levels without inducing hypoglycemia—a common side effect associated with traditional treatments. This dual-action capability positions these compounds as promising candidates for diabetes therapy .
Case Studies
- Anticancer Activity : A study involving a series of benzothiazole-based compounds demonstrated their ability to inhibit specific cancer cell lines effectively. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death via apoptosis mechanisms.
- Anti-Tubercular Efficacy : In vitro testing of synthesized thiazolidinone derivatives showed notable results against Mycobacterium tuberculosis, with certain compounds achieving higher potency than established drugs. This suggests a potential pathway for developing new anti-tubercular agents.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Bioavailability: Compared to piperazinyl derivatives (), the cyanoethyl groups balance moderate solubility with membrane permeability, avoiding excessive hydrophilicity .
- Thermal Stability : The target compound’s melting point (~295–297°C, inferred from ) suggests higher thermal stability than triazole-thiones (), which decompose near 250°C .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Structural Overview
The molecular structure of this compound can be broken down into several functional groups:
- Benzo[d]thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Hydroxyphenyl group : Enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
- Sulfamoyl group : Imparts unique electronic properties that may enhance reactivity and bioavailability.
The molecular formula is , with a molecular weight of approximately 420.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. For example, studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Inhibition of IL-6 and TNF-α |
These findings highlight the potential of this compound as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Benzothiazole derivatives are well-known for their antimicrobial properties. The compound's structural components may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that modifications to the benzothiazole nucleus can enhance antimicrobial activity .
Case Studies and Research Findings
- Cell Proliferation Inhibition : A study conducted on a series of benzothiazole derivatives found that certain modifications led to enhanced anticancer activity against multiple cancer cell lines, suggesting that structural variations can significantly impact biological effectiveness .
- Enzyme Inhibition : Research on the inhibition of COX enzymes by benzothiazole derivatives indicated that specific substitutions could improve binding affinity and selectivity, thereby enhancing anti-inflammatory effects .
- Molecular Docking Studies : Computational studies utilizing molecular docking have been employed to predict the binding interactions between this compound and target enzymes, providing insights into its potential mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
